molecular formula C14H21O4P B12634524 (1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate CAS No. 922190-31-6

(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate

Cat. No.: B12634524
CAS No.: 922190-31-6
M. Wt: 284.29 g/mol
InChI Key: NEKPLUJPQCCWED-ISGGMURCSA-N
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Description

(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a unique structure with an ethoxy group, a phenyl group, and a phosphoryl group attached to an ethyl butanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate can be achieved through a multi-step process involving the esterification of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid The phenylphosphoryl group can be introduced via a phosphorylation reaction using phenylphosphoryl chloride and a base like triethylamine

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and scalability. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, replacing it with other nucleophiles such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Butanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of (1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate involves its interaction with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy and phenyl groups contribute to the compound’s lipophilicity, allowing it to penetrate biological membranes and exert its effects at the cellular level.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butanoate: Another ester with a fruity odor, used in flavorings.

    Phenylphosphoryl chloride: A reagent used in phosphorylation reactions.

Uniqueness

(1R)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate is unique due to the presence of both a phosphoryl group and an ester group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

922190-31-6

Molecular Formula

C14H21O4P

Molecular Weight

284.29 g/mol

IUPAC Name

[(1R)-1-[ethoxy(phenyl)phosphoryl]ethyl] butanoate

InChI

InChI=1S/C14H21O4P/c1-4-9-14(15)18-12(3)19(16,17-5-2)13-10-7-6-8-11-13/h6-8,10-12H,4-5,9H2,1-3H3/t12-,19?/m1/s1

InChI Key

NEKPLUJPQCCWED-ISGGMURCSA-N

Isomeric SMILES

CCCC(=O)O[C@@H](C)P(=O)(C1=CC=CC=C1)OCC

Canonical SMILES

CCCC(=O)OC(C)P(=O)(C1=CC=CC=C1)OCC

Origin of Product

United States

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